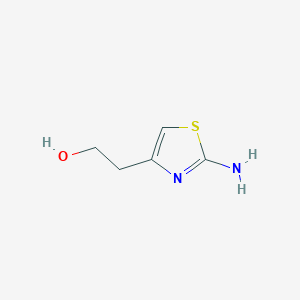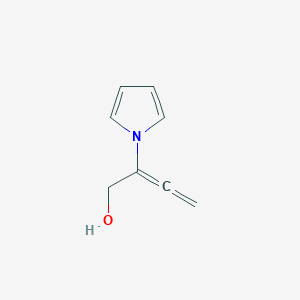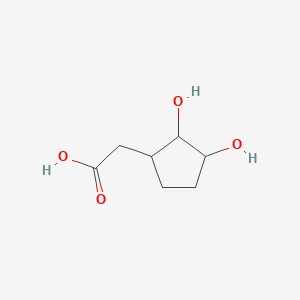![molecular formula C13H25N3O4S B064747 tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate CAS No. 178312-23-7](/img/structure/B64747.png)
tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have beneficial effects on various physiological processes.
Mechanism Of Action
Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 works by stimulating the activity of sGC, which is an enzyme that plays a key role in regulating various physiological processes such as blood pressure, vascular tone, and platelet aggregation. By increasing the production of cyclic guanosine monophosphate (cGMP), tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 promotes vasodilation, reduces inflammation, and inhibits cell proliferation.
Biochemical And Physiological Effects
Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 has been shown to have several biochemical and physiological effects. It promotes vasodilation by relaxing smooth muscle cells in blood vessels, which leads to a decrease in blood pressure. It also inhibits platelet aggregation, which reduces the risk of blood clots. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 has several advantages for lab experiments. It is a highly selective sGC stimulator, which means that it has minimal off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation of tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 is that it has a short half-life, which may limit its efficacy in certain experimental settings.
Future Directions
There are several potential future directions for research on tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272. One area of interest is its potential therapeutic applications in cancer. Studies have shown that tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 has anti-cancer properties and may be effective in inhibiting tumor growth. Another potential direction is the development of more potent and selective sGC stimulators that can be used in a wider range of experimental settings. Finally, research could focus on the development of more stable and long-lasting formulations of tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 for clinical use.
Synthesis Methods
Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of tert-butyl 3-bromomethylazetidine-1-carboxylate with piperazine to form tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. This intermediate is then reacted with methanesulfonyl chloride to form tert-butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate.
Scientific Research Applications
Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have beneficial effects on cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. In addition, it has also been studied for its potential anti-inflammatory and anti-cancer properties.
properties
CAS RN |
178312-23-7 |
|---|---|
Product Name |
tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate |
Molecular Formula |
C13H25N3O4S |
Molecular Weight |
319.42 g/mol |
IUPAC Name |
tert-butyl 3-(4-methylsulfonylpiperazin-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O4S/c1-13(2,3)20-12(17)15-9-11(10-15)14-5-7-16(8-6-14)21(4,18)19/h11H,5-10H2,1-4H3 |
InChI Key |
KQHMCDLKYDJVSB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)S(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)S(=O)(=O)C |
synonyms |
3-[4-(METHYLSULFONYL)-1-PIPERAZINYL]-1-AZETIDINECARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)
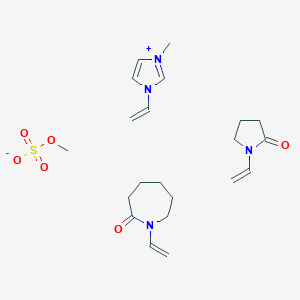

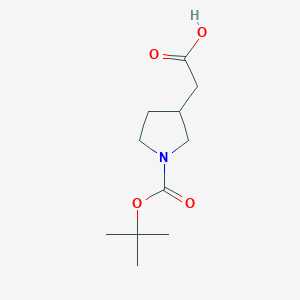
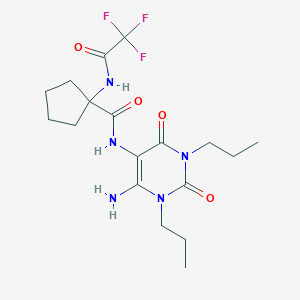

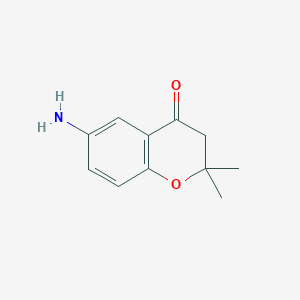
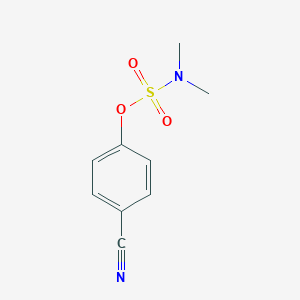
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
